N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide is a chemical compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzo[b]thiophene ring attached to a propan-2-yl group, which is further linked to a methanesulfonamide moiety.
Mechanism of Action
Target of Action
The primary target of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]methanesulfonamide is the 5-HT1A serotonin receptor . This receptor is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .
Mode of Action
This compound interacts with its target, the 5-HT1A serotonin receptor, by binding to it . The compound’s affinity towards the receptor was studied, and it was found that certain analogues of the compound displayed micromolar affinity . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The interaction of this compound with the 5-HT1A serotonin receptor affects the serotonin system . Serotonin is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
The result of this compound’s action is its influence on the serotonin system via the 5-HT1A serotonin receptor . By interacting with this receptor, the compound can potentially affect various physiological functions regulated by serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide typically involves the following steps:
Formation of the benzo[b]thiophene ring: This can be achieved through various methods, such as the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Attachment of the propan-2-yl group: This step involves the alkylation of the benzo[b]thiophene ring with a suitable alkylating agent, such as 1-bromo-2-propanol.
Introduction of the methanesulfonamide group: The final step involves the reaction of the intermediate product with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[b]thiophen-3-yl)propan-2-one
- Thiophene-2-boronic acid pinacol ester
- Benzo[b]thiophene derivatives with various substituents
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S2/c1-9(13-17(2,14)15)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXGOCOLBLTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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